molecular formula C19H20N2O3 B5346257 N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5346257
M. Wt: 324.4 g/mol
InChI Key: ZPGJZFOOUHJCLW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a hexahydroquinoline core with various substituents, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-10-4-11(2)6-13(5-10)20-18(23)15-9-14-16(21-19(15)24)7-12(3)8-17(14)22/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGJZFOOUHJCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC(=CC(=C3)C)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and amide formation. The reaction conditions often require refluxing the mixture in a suitable solvent such as toluene or ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

Uniqueness

N-(3,5-dimethylphenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific substituents and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

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